Incb8761(PF-4136309)

Descripción general

Descripción

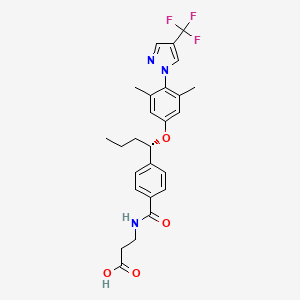

Incb8761(PF-4136309) is a potent, selective, and orally bioavailable CCR2 antagonist . It has IC50s of 5.2 nM, 17 nM, and 13 nM for human, mouse, and rat CCR2 respectively . It is potent in human chemotaxis activity and in the whole blood assay .

Physical And Chemical Properties Analysis

Incb8761(PF-4136309) has a molecular weight of 568.59 and a molecular formula of C29H31F3N6O3 . It is soluble in DMSO and EtOH, but insoluble in H2O .Aplicaciones Científicas De Investigación

CCR2 Antagonist

PF-4136309 is a potent, selective, and orally bioavailable CCR2 antagonist . CCR2 is a chemokine receptor, a member of the super family of seven-transmembrane G-protein-coupled receptors (GPCRs), and is predominantly expressed on monocytes . The compound exhibits potent CCR2 antagonistic activity, high selectivity, weak hERG activity, and an excellent in vitro and in vivo ADMET profile .

Chemotaxis Inhibitor

PF-4136309 has been shown to decrease isolated human monocyte chemotaxis induced by chemokine (C-C motif) ligand 2 (CCL2) with an IC50 value of 3.9 nM . This suggests that it could be used to inhibit the migration of monocytes/macrophages to disease sites where CCL2 expression is elevated .

Clinical Trials

PF-4136309 has entered human clinical trials . This indicates that it has passed preclinical testing and is now being tested for safety, efficacy, and optimal dosing in humans.

Tumor Control

The same clinical trial also aimed to determine the tumor control rate (TCR) as defined by stable disease (SD), partial response (PR), and complete response (CR): TCR = SD + PR + CR . This suggests that PF-4136309 could potentially be used to control tumor growth in certain types of cancer.

Immune Response Modulation

An exploratory objective of the clinical trial was to determine the prevalence and function of myeloid-derived suppressor cells (MDSC) in the bone marrow, peripheral circulation, and tumor before and after treatment with PF-4136309 and FOLFIRINOX . This suggests that PF-4136309 could potentially be used to modulate the immune response in cancer patients.

Mecanismo De Acción

PF-4136309, also known as INCB-8761, is a potent, selective, and orally bioavailable compound with potential immunomodulating and antineoplastic activities .

Target of Action

PF-4136309 primarily targets the human chemokine receptor 2 (CCR2) . CCR2 is a chemokine receptor, a member of the superfamily of seven-transmembrane G-protein-coupled receptors (GPCRs), and is predominantly expressed on monocytes .

Mode of Action

Upon oral administration, PF-4136309 specifically binds to CCR2 and prevents binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in inhibition of CCR2 activation and signal transduction .

Biochemical Pathways

The chemokine (C-C motif) ligand 2 (CCL2)/chemokine (C-C motif) receptor 2 (CCR2) axis plays a key role in the immunosuppressive properties of the tumor microenvironment, patient prognosis, and chemoresistance . By inhibiting CCR2, PF-4136309 can potentially disrupt these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of PF-4136309’s action include the potential to shrink tumors in some patients, making surgery an option . It also results in a decrease in levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

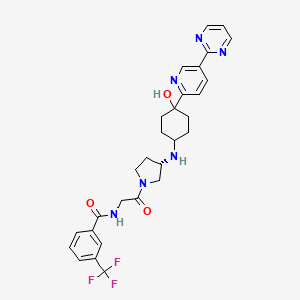

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

CAS RN |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

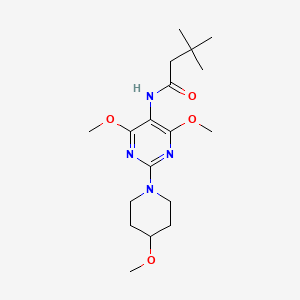

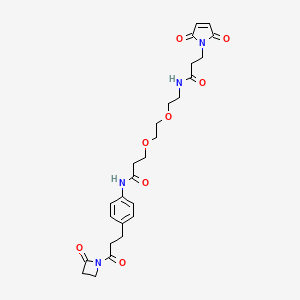

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does INCB8761/PF-4136309 exert its therapeutic effects?

A1: INCB8761/PF-4136309 functions as a CCR2 antagonist, effectively blocking the interaction between the chemokine receptor CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1). This interaction plays a crucial role in the migration of inflammatory monocytes to sites of inflammation and cancer [, ]. By inhibiting this interaction, INCB8761/PF-4136309 reduces the infiltration of these immune cells, potentially mitigating inflammation and tumor growth.

Q2: Can you elaborate on the structure-activity relationship studies conducted for this compound series?

A2: Researchers explored the structure-activity relationship (SAR) of a novel (S)-3-aminopyrrolidine series, leading to the discovery of INCB8761/PF-4136309 []. While the specific details of the SAR studies aren't provided in the abstracts, it's evident that modifications within this chemical scaffold were crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Q3: What evidence supports the clinical potential of INCB8761/PF-4136309 in pancreatic cancer treatment?

A3: Preclinical studies demonstrated the promising anticancer effects of CCR2 inhibition in pancreatic cancer models []. Furthermore, a clinical trial with another CCR2 inhibitor, PF-4136309, in combination with FOLFIRINOX (fluorouracil, leucovorin, irinotecan, oxaliplatin) showed an increased response rate compared to FOLFIRINOX alone in patients with pancreatic cancer []. These findings highlight the therapeutic potential of targeting the CCR2 pathway in this malignancy.

Q4: What are the pharmacokinetic advantages of CCX872-B compared to PF-4136309?

A4: While both CCX872-B and PF-4136309 are CCR2 inhibitors, CCX872-B exhibits a more favorable pharmacokinetic (PK) profile []. Specifically, CCX872-B demonstrates a dose-linear PK profile and dose-dependent blockade of CCR2 on circulating monocytes, indicating its effectiveness in inhibiting the target at clinically relevant doses [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B609952.png)

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)

![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)